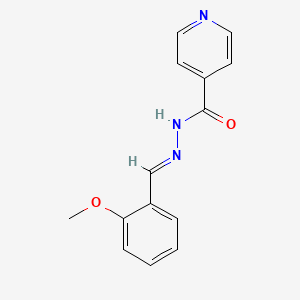![molecular formula C16H12ClN3O6 B11686433 2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B11686433.png)
2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is a complex organic compound that features a chlorophenoxy group and a nitrobenzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Condensation: The hydrazide moiety can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Condensation: Typically carried out in the presence of an acid catalyst like hydrochloric acid.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenoxy derivatives.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as oxidoreductases and receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-Nitro-1,3-benzodioxole-5-carbaldehyde: Another precursor used in the condensation reaction.
Schiff Bases: Compounds formed by the condensation of hydrazides with aldehydes or ketones.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is unique due to its combination of a chlorophenoxy group and a nitrobenzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H12ClN3O6 |
|---|---|
Peso molecular |
377.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12ClN3O6/c17-11-1-3-12(4-2-11)24-8-16(21)19-18-7-10-5-14-15(26-9-25-14)6-13(10)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+ |
Clave InChI |
XTODKKSXBFDPGN-CNHKJKLMSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11686354.png)

![7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686374.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B11686381.png)
![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11686392.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B11686394.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one](/img/structure/B11686395.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686396.png)
![Ethyl 4-(biphenyl-4-yl)-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11686402.png)
![6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11686407.png)
![(5Z)-5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11686428.png)
methyl}phenol](/img/structure/B11686434.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686439.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686441.png)
